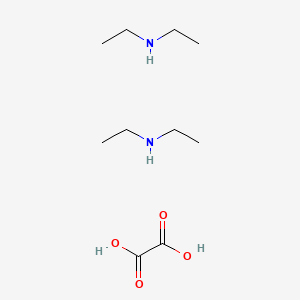
N-ethylethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a secondary amine, meaning it has two ethyl groups attached to the nitrogen atom Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 It is a strong organic acid commonly found in plants and vegetables
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:
CH3CH2OH+NH3→CH3CH2NH2+H2O
This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Industrial Production Methods
Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.
Common Reagents and Conditions
Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.
Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.
Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Major Products
Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.
Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.
Esters: Formed from the reaction of oxalic acid with alcohols.
Applications De Recherche Scientifique
N-ethylethanamine and oxalic acid have various applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.
Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.
Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.
Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.
Mécanisme D'action
N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A primary amine with one ethyl group attached to the nitrogen atom.
Triethylamine: A tertiary amine with three ethyl groups attached to the nitrogen atom.
Malonic Acid: A dicarboxylic acid similar to oxalic acid but with an additional methylene group.
Uniqueness
N-ethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wider range of reactions compared to primary amines. Oxalic acid is unique due to its strong acidity and ability to form stable complexes with metal ions.
Propriétés
Numéro CAS |
26534-53-2 |
|---|---|
Formule moléculaire |
C10H24N2O4 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
N-ethylethanamine;oxalic acid |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
KFKKXDNPLASYMH-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CCNCC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)









